molecular formula C15H18ClN5O3S B2843821 3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide CAS No. 521282-12-2

3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B2843821
CAS No.: 521282-12-2
M. Wt: 383.85
InChI Key: VHYZTYARFPXAMM-UHFFFAOYSA-N
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Description

3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with an azepanyl sulfonyl group, a chloro group, and a triazolyl group, making it a molecule of significant complexity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Azepanyl Sulfonyl Group: The azepanyl sulfonyl group can be introduced via sulfonylation reactions, where the benzamide core reacts with azepane sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Triazolyl Group: The triazolyl group can be attached through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, potentially reducing the azepanyl sulfonyl group.

    Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced azepanyl derivatives.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The triazolyl group may interact with enzymes or receptors, modulating their activity. The azepanyl sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-azepanylsulfonyl)-N-(1-methyl-4-piperidinyl)benzamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-3-({3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1H-1,2,4-triazol-5-yl}sulfanyl)propanamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-3-({3-[(2E)-2-(4-nitrobenzylidene)hydrazino]-1H-1,2,4-triazol-5-yl}sulfanyl)propanamide

Uniqueness

3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the triazolyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O3S/c16-12-6-5-11(14(22)19-15-17-10-18-20-15)9-13(12)25(23,24)21-7-3-1-2-4-8-21/h5-6,9-10H,1-4,7-8H2,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZTYARFPXAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
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3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
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3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
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3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 5
3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 6
3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide

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